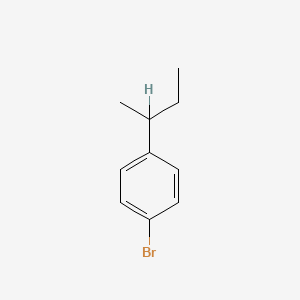

1-Bromo-4-(sec-butyl)benzene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-butan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZQEAKNZXNTNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959995 | |

| Record name | 1-Bromo-4-(butan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39220-69-4, 88497-56-7 | |

| Record name | 1-Bromo-4-(1-methylpropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39220-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(sec-butyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039220694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenyl-, homopolymer, brominated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-4-(butan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(1-methylpropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, ethenyl-, homopolymer, brominated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-4-(SEC-BUTYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CG9DT5TLT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches for 1 Bromo 4 Sec Butyl Benzene

Direct Bromination and Functionalization of sec-Butylbenzene (B1681704) Derivatives

The most direct approaches to synthesizing 1-bromo-4-(sec-butyl)benzene involve the functionalization of sec-butylbenzene itself. These methods can target either the aromatic ring directly or the benzylic position of the alkyl side-chain.

Electrophilic Aromatic Bromination Protocols

Electrophilic aromatic substitution is a foundational method for introducing a bromine atom onto the benzene (B151609) ring of sec-butylbenzene. The sec-butyl group is an activating, ortho-, para-directing substituent. Due to the steric hindrance imposed by the bulky sec-butyl group, electrophilic attack is heavily favored at the para position, leading to the desired this compound isomer.

Common protocols involve the reaction of sec-butylbenzene with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst polarizes the Br-Br bond, generating a potent electrophile that is attacked by the electron-rich aromatic ring. libretexts.org The reaction proceeds through a cationic intermediate known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity. msu.edu Controlling the reaction temperature, typically between 0–25°C, is crucial to minimize the formation of polybrominated byproducts.

Alternative brominating agents like N-bromosuccinimide (NBS) can also be employed for electrophilic aromatic bromination, often with a catalyst such as silica gel to enhance regioselectivity. nih.gov

Table 1: Representative Conditions for Electrophilic Aromatic Bromination

| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Key Feature |

| Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Carbon tetrachloride | 0 - 25 | Standard method, good para-selectivity. chemspider.com |

| Bromine (Br₂) | Aluminum chloride (AlCl₃) | Anhydrous | 0 - 5 | Classic Friedel-Crafts halogenation conditions. masterorganicchemistry.com |

| N-Bromosuccinimide (NBS) | Silica gel | Acetonitrile | 0 | Milder conditions, good for selective monobromination. nih.gov |

Side-Chain Functionalization Strategies Adjacent to the Aromatic Ring

An alternative strategy involves functionalizing the sec-butyl group at the benzylic position—the carbon atom directly attached to the aromatic ring. This position is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. pearson.com

Free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light is the standard method for this transformation. libretexts.org The reaction proceeds via a radical chain mechanism:

Initiation: A small amount of bromine radical (Br•) is generated from NBS. pearson.com

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of sec-butylbenzene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to yield 1-bromo-1-phenylbutane and a new bromine radical, which continues the chain. libretexts.org

Termination: The reaction ceases when two radicals combine.

This method produces 1-bromo-1-phenylbutane, which can then be used in subsequent reactions. It is a distinct pathway from direct aromatic bromination and highlights the chemoselectivity achievable by altering reaction conditions from electrophilic to radical pathways. nih.gov

Transition Metal-Catalyzed Cross-Coupling Strategies for Constructing the Aryl-Alkyl or Aryl-Halogen Bond

Transition metal catalysis provides powerful and versatile methods for constructing the this compound framework by forming either the crucial carbon-carbon or carbon-halogen bond. These reactions are cornerstones of modern organic synthesis. tcichemicals.com

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols for Aryl Halides

The Suzuki-Miyaura reaction is a highly reliable method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. nih.gov There are two primary Suzuki strategies to synthesize this compound:

Strategy A: Coupling of 4-bromophenylboronic acid with a sec-butyl halide.

Strategy B: Coupling of a sec-butylboronic acid derivative with 1,4-dibromobenzene.

Strategy A is a common approach. The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). mdpi.com The base is crucial for the transmetalation step of the catalytic cycle. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst. nih.gov

Table 2: Typical Suzuki-Miyaura Reaction Conditions

| Aryl Component | Alkyl Component | Catalyst | Base | Solvent | Temperature (°C) |

| 4-Bromophenylboronic acid | sec-Butyl bromide | Pd(PPh₃)₄ | K₂CO₃ | THF/Water | 60 - 100 |

| 1,4-Dibromobenzene | 4-sec-Butylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70 - 80 |

The synthesis of the required 4-sec-butylphenylboronic acid can be achieved by reacting the Grignard reagent derived from this compound with a trialkyl borate, followed by acidic workup. google.com

Nickel-Catalyzed Cross-Coupling Reaction Methodologies

Nickel catalysts offer a cost-effective and highly effective alternative to palladium for cross-coupling reactions. tcichemicals.com Nickel-catalyzed reductive cross-coupling reactions are particularly useful as they can directly couple two organic halides, such as an aryl bromide and an alkyl bromide, without the need to pre-form an organometallic reagent. organic-chemistry.orgacs.org

In a typical setup for synthesizing this compound, 1,4-dibromobenzene could be coupled with a sec-butyl halide. These reactions often use a nickel(II) salt as a precatalyst, a bipyridine-based ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine), and a stoichiometric metallic reductant like manganese (Mn) or zinc (Zn) powder. organic-chemistry.orgnih.gov The reaction is believed to proceed through a mechanism involving distinct nickel oxidation states, avoiding the formation of intermediate organomanganese species. acs.orgsemanticscholar.org This methodology is known for its high functional group tolerance. acs.org

Other Transition Metal-Mediated Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Besides palladium and nickel, other transition metals can mediate the formation of the C(sp²)-C(sp³) bond required for this compound.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, typically catalyzed by a nickel or palladium complex. To synthesize the target molecule, sec-butylmagnesium bromide could be reacted with 1,4-dibromobenzene. Nickel catalysts containing phosphine (B1218219) ligands are often effective for this transformation.

Negishi Coupling: This method utilizes an organozinc reagent, which can be generated in situ from an alkyl halide. semanticscholar.org A palladium or nickel catalyst facilitates the coupling of the organozinc species with an aryl halide.

Iron-Catalyzed Coupling: Iron-based catalysts have emerged as an economical and environmentally benign option for cross-coupling. acs.org Iron salts like iron(III) chloride (FeCl₃) can catalyze the direct cross-coupling of aryl halides with alkyl Grignard reagents. acs.org

These various transition metal-catalyzed reactions provide a broad toolkit for chemists, allowing for the strategic construction of this compound from different starting materials and under diverse reaction conditions. umd.edu

Lithiation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In the case of this compound, the bromine atom can act as a directing metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to the bromine. This is typically achieved using a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce various substituents at the C2 position.

The general principle involves the coordination of the organolithium reagent to the heteroatom of the DMG (in this case, bromine), which positions the base in proximity to the ortho-proton, leading to its abstraction. This generates a stabilized aryllithium species that can be trapped by an electrophile. This method offers high regioselectivity, favoring substitution at the ortho position over other potential sites on the benzene ring.

While specific studies on the ortho-lithiation of this compound are not extensively documented in publicly available literature, the principles of DoM on analogous 4-substituted bromobenzenes provide a strong basis for predicting its reactivity. The sec-butyl group, being an electron-donating group, would further activate the ring towards electrophilic attack, although its steric bulk might influence the approach of the organolithium reagent and the subsequent electrophile.

Below is a representative table illustrating the potential outcomes of ortho-lithiation of a generic 4-alkylbromobenzene followed by electrophilic quenching, based on established methodologies for similar substrates.

Table 1: Representative Electrophilic Quenching Reactions of ortho-Lithiated 4-Alkylbromobenzenes

| Electrophile | Reagent | Product Structure | Product Name |

|---|---|---|---|

| Carbon dioxide | CO₂ | 2-Bromo-5-(sec-butyl)benzoic acid | |

| Formaldehyde | HCHO | (2-Bromo-5-(sec-butyl)phenyl)methanol | |

| Iodine | I₂ | 1-Bromo-2-iodo-4-(sec-butyl)benzene |

Stereoselective and Enantioselective Synthetic Routes Towards Chiral sec-Butylbenzene Derivatives

The sec-butyl group contains a stereocenter, meaning that this compound can exist as a pair of enantiomers, (R)- and (S)-1-bromo-4-(sec-butyl)benzene. The synthesis of enantiomerically enriched or pure chiral sec-butylbenzene derivatives is of considerable interest for applications in medicinal chemistry and materials science. Several stereoselective and enantioselective strategies can be envisioned for their preparation.

One major approach is the asymmetric Friedel-Crafts alkylation . This reaction involves the alkylation of a benzene ring with a butene isomer in the presence of a chiral Lewis acid catalyst. osi.lv The chiral catalyst creates a chiral environment that directs the approach of the alkene to the aromatic ring, leading to the preferential formation of one enantiomer of the sec-butylbenzene product. However, a significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of isomeric products. libretexts.orglumenlearning.com

Another powerful strategy involves the use of chiral auxiliaries . A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective reaction. wikipedia.org In the context of synthesizing chiral sec-butylbenzene derivatives, a chiral auxiliary could be appended to a suitable precursor, followed by a diastereoselective reaction to introduce the sec-butyl group. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product. For instance, chiral oxazolidinones have been widely used as auxiliaries to direct stereoselective alkylation and aldol reactions. wikipedia.orgresearchgate.net

Chiral catalyst-controlled reactions represent a highly efficient and atom-economical approach to enantioselective synthesis. In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This can include transition-metal catalysis, organocatalysis, and biocatalysis. For example, asymmetric hydrogenation or hydrosilylation of a suitable unsaturated precursor, such as a butenylbenzene derivative, using a chiral transition metal complex could provide an enantioselective route to the chiral sec-butyl group.

The following table summarizes some potential stereoselective and enantioselective routes to chiral sec-butylbenzene derivatives, drawing on established principles of asymmetric synthesis.

Table 2: Strategic Approaches to Chiral sec-Butylbenzene Derivatives

| Synthetic Strategy | Description | Key Features |

|---|---|---|

| Asymmetric Friedel-Crafts Alkylation | Alkylation of an aromatic substrate with a butene isomer using a chiral Lewis acid catalyst. | Direct formation of the chiral center on the aromatic ring. Potential for carbocation rearrangements needs to be managed. |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is attached to a precursor to direct the diastereoselective introduction of the sec-butyl group. | High levels of stereocontrol can be achieved. Requires additional steps for attachment and removal of the auxiliary. |

Chemical Reactivity and Transformation Pathways of 1 Bromo 4 Sec Butyl Benzene

Nucleophilic Aromatic Substitution Reactions Involving the Aryl Bromide Moiety

Nucleophilic aromatic substitution (S_NAr) is a reaction in which a nucleophile displaces a leaving group, in this case, the bromide, from an aromatic ring. The generally accepted mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.

For an S_NAr reaction to occur at a practical rate, the aromatic ring typically requires activation by potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. bartleby.com These EWGs are crucial for stabilizing the anionic Meisenheimer intermediate by delocalizing the negative charge. bartleby.com

In the case of 1-bromo-4-(sec-butyl)benzene, the sec-butyl group is an alkyl substituent and therefore acts as an electron-donating group (EDG). EDGs increase the electron density on the aromatic ring, which destabilizes the negatively charged intermediate and thus deactivates the ring towards nucleophilic attack. Consequently, S_NAr reactions with this compound are significantly less favorable compared to their counterparts on electron-deficient aromatic systems and necessitate the use of very strong nucleophiles or harsh reaction conditions, such as high temperatures and pressures. While displacement of the bromine by nucleophiles like hydroxides or amines is theoretically possible, these transformations are not common for this substrate due to its electronic properties.

Diverse Transition Metal-Catalyzed Carbon-Carbon Bond Formation Reactions

The bromine atom on this compound makes it an excellent substrate for a multitude of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise construction of carbon-carbon bonds. The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Reactions with Organoboron Reagents

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. libretexts.org

This compound readily participates in Suzuki-Miyaura coupling. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor. The base is essential for the transmetalation step, forming a more nucleophilic boronate species. libretexts.org Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), with bases such as potassium carbonate (K₂CO₃) in solvent systems like aqueous tetrahydrofuran (B95107) (THF). Yields for these reactions are often high, frequently exceeding 80%. caltech.edu The steric bulk of the sec-butyl group can influence selectivity in certain reactions.

| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Conditions | Product | Yield | Ref. |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ (1-5) | K₂CO₃ | THF/Water | 60-100 °C | 4-(sec-Butyl)-1,1'-biphenyl | >80% | caltech.edu |

| 1-Bromo-4-tert-butylbenzene (B1210543) | Phenylboronic acid | PdCl₂(PPh₃)₂ (1.0) | KOH | Glycerol | 80 °C, 4 h | 4-tert-Butyl-1,1'-biphenyl | 99% | scielo.br |

| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | K₂CO₃ | Methanol | 80 °C, 1 h | 4-Methoxy-1,1'-biphenyl | 98% | rsc.org |

Note: The table includes examples with analogous 4-alkyl-bromobenzenes to illustrate typical reaction conditions and yields.

Negishi Coupling with Organozinc Reagents

The Negishi coupling facilitates the formation of carbon-carbon bonds between an organic halide and an organozinc compound, catalyzed by a nickel or palladium complex. organic-chemistry.org Organozinc reagents are among the more reactive organometallic nucleophiles, often allowing for milder reaction conditions compared to other coupling methods. nih.gov The reaction is known for its broad scope, enabling the coupling of sp³, sp², and sp hybridized carbon atoms. nih.gov

This compound is a suitable electrophile for Negishi coupling. The reaction involves the standard catalytic cycle, with the organozinc reagent transferring its organic group to the palladium center during the transmetalation step. Research has demonstrated the successful coupling of various aryl bromides with secondary alkylzinc halides, highlighting the utility of this reaction for creating sterically hindered C(sp²)-C(sp³) bonds. nih.govnih.gov The choice of ligand is critical to suppress side reactions like β-hydride elimination and promote the desired reductive elimination. nih.gov

| Aryl Halide | Organozinc Reagent | Catalyst System | Solvent | Conditions | Product | Yield (Selectivity) | Ref. |

| 2-Bromobenzonitrile | Isopropylzinc bromide | 1 mol% Pd(OAc)₂, 2 mol% CPhos | THF | Room temp, 3 h | 2-Isopropylbenzonitrile | 90% (>50:1 i-Pr:n-Pr) | nih.gov |

| 2-Bromoanisole | Isopropylzinc bromide | 1 mol% Pd(OAc)₂, 2 mol% CPhos | THF | Room temp, 3 h | 2-Isopropylanisole | 88% (>50:1 i-Pr:n-Pr) | nih.gov |

| Bromobenzene (B47551) | sec-Butylzinc chloride | PdCl₂(dppf) | THF | Reflux | sec-Butylbenzene (B1681704) | 97% | nih.gov |

Note: This table presents examples of Negishi couplings with related aryl bromides and secondary alkylzinc reagents to demonstrate the reaction's scope and conditions.

Heck Reactions with Alkenes

The Heck reaction is a palladium-catalyzed process that forms a substituted alkene by coupling an aryl or vinyl halide with an alkene in the presence of a base. amazonaws.com The reaction proceeds via syn-addition of the aryl-palladium species to the alkene, followed by syn-β-hydride elimination to yield the product and regenerate the palladium catalyst.

While specific studies on the Heck reaction of this compound are not widely documented, its reactivity can be inferred from similar substrates. For instance, other 4-substituted bromobenzenes are known to react with alkenes like n-butyl acrylate (B77674) under palladium catalysis. nih.gov The reaction typically requires a palladium source, a phosphine (B1218219) ligand, and a base such as triethylamine (B128534) or sodium carbonate. The regioselectivity of the addition to the alkene can often be controlled by the specific reaction conditions and ligands used. ntu.edu.sg

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between aryl or vinyl halides and terminal alkynes. wikipedia.org The reaction is characteristically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (typically a copper halide) and an amine base, such as triethylamine or diisopropylamine. wikipedia.orgresearchgate.net

This compound serves as a suitable electrophile in Sonogashira couplings. The reaction mechanism involves a palladium cycle and a copper cycle, where the copper acetylide is the active nucleophile in the transmetalation step. The steric hindrance from the sec-butyl group may necessitate longer reaction times or slightly elevated temperatures to achieve high yields. caltech.edu The reaction tolerates a wide range of functional groups on both the alkyne and the aryl halide.

Note: The table combines specific information for the title compound with analogous examples to illustrate the scope of the Sonogashira reaction.

Kumada and Stille Coupling Applications

Kumada Coupling: The Kumada coupling reaction involves the cross-coupling of an organic halide with a Grignard reagent (organomagnesium halide), catalyzed by nickel or palladium complexes. organic-chemistry.org It was one of the first catalytic cross-coupling methods developed and is valued for the high reactivity and ready availability of Grignard reagents. caltech.edu this compound can be coupled with various Grignard reagents. Conversely, and perhaps more synthetically relevant, aryl bromides like bromobenzene can be effectively coupled with sec-butylmagnesium bromide. Studies have shown that catalysts like dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) (PdCl₂(dppf)) are highly effective for this transformation, yielding the corresponding sec-butyl arenes with high selectivity and yield. researchgate.net

Stille Coupling: The Stille reaction creates a carbon-carbon bond by coupling an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.org The reaction is known for its tolerance of a wide array of functional groups, as organostannanes are stable to air and moisture. thermofisher.com While organotin compounds have toxicity concerns, the reaction remains a powerful synthetic tool. libretexts.orgorganic-chemistry.org this compound can act as the electrophilic partner in this reaction. The general reactivity can be seen in the coupling of various aryl bromides with organostannanes using catalysts like Pd(OAc)₂ or Pd(PPh₃)₄. organic-chemistry.org

| Coupling Type | Aryl Halide | Organometallic Reagent | Catalyst System | Solvent | Product | Yield | Ref. |

| Kumada | Bromobenzene | sec-Butylmagnesium chloride | PdCl₂(dppf) | THF | sec-Butylbenzene | 98% | researchgate.net |

| Kumada | 4-Bromoanisole | tert-Butylmagnesium chloride | NiCl₂ / NHC Ligand | THF | 4-tert-Butylanisole | 90% | illinois.edu |

| Stille | 1-Bromo-4-nitrobenzene | Furan-2-yltributyltin | Pd(OAc)₂ / Dabco | Dioxane | 2-(4-Nitrophenyl)furan | 98% | organic-chemistry.org |

| Stille | Iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ | THF | Styrene | 94% | wikipedia.org |

Note: This table provides examples of Kumada and Stille couplings using analogous substrates to illustrate the reaction conditions and potential applications.

Formation of Carbon-Heteroatom Bonds (C-N, C-O, C-S) via Cross-Coupling

The bromine atom in this compound serves as a versatile handle for forming new bonds with nitrogen, oxygen, and sulfur nucleophiles through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecules from simpler precursors. acs.org The primary methods for achieving these transformations include the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling.

Buchwald-Hartwig Amination (C-N Bond Formation)

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. researchgate.netacs.org For this compound, this reaction allows for the introduction of primary or secondary amine functionalities to the aromatic ring. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. cram.com

The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields. Sterically hindered ligands, such as XPhos and RuPhos, have been shown to be effective for the coupling of various amines with aryl bromides. cram.com The sec-butyl group on the benzene (B151609) ring can introduce steric hindrance, potentially slowing the rate of transmetalation, which may require adjusting reaction conditions such as temperature or ligand choice to achieve optimal results.

| Component | Example | Role in Reaction | Reference |

|---|---|---|---|

| Aryl Halide | This compound | Electrophilic partner | researchgate.net |

| Nucleophile | Primary or Secondary Amine (e.g., Aniline (B41778), Morpholine) | Nitrogen source | researchgate.netacs.org |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(0) precatalyst | cram.com |

| Ligand | XPhos, RuPhos, BrettPhos | Stabilizes Pd center, facilitates oxidative addition/reductive elimination | cram.com |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine nucleophile | |

| Solvent | Toluene (B28343), Dioxane, THF | Provides reaction medium | researchgate.net |

Ullmann and Chan-Lam Couplings (C-O, C-N, C-S Bond Formation)

Copper-catalyzed reactions provide an alternative to palladium-based systems for forming carbon-heteroatom bonds. The classical Ullmann reaction involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of stoichiometric copper at high temperatures. oregonstate.edursc.org Modern variations often use catalytic amounts of copper, along with ligands, to facilitate the reaction under milder conditions. oregonstate.edureddit.com These reactions are particularly useful for the synthesis of diaryl ethers from phenols and aryl halides. reddit.com

The Chan-Lam coupling is a versatile copper-catalyzed reaction that couples arylboronic acids with N-H or O-H containing compounds. youtube.comnih.gov A key advantage of the Chan-Lam reaction is its tolerance for air and moisture, often allowing reactions to be run at room temperature without the need for an inert atmosphere. youtube.comnih.gov While the standard protocol uses boronic acids, variations have been developed that can utilize aryl halides directly, broadening its applicability for substrates like this compound to form C-O, C-N, and C-S bonds. nih.gov

| Reaction | Typical Catalyst | Heteroatom Source | Key Features | Reference |

|---|---|---|---|---|

| Ullmann Condensation | CuI, Cu₂O, Copper powder | Alcohols, Amines, Thiols | Often requires high temperatures; ligand-assisted versions are milder. | oregonstate.edureddit.com |

| Chan-Lam Coupling | Cu(OAc)₂ | Alcohols, Amines, Amides, Thiols (typically with an arylboronic acid partner) | Mild conditions, often at room temperature and open to air. | youtube.comnih.gov |

Radical Reaction Pathways of Brominated sec-Butylbenzenes

While cross-coupling reactions proceed via organometallic intermediates, this compound can also participate in reactions involving radical intermediates, particularly at the sec-butyl side chain. Under conditions that promote radical formation, such as exposure to UV light or the use of radical initiators, the most likely site of reaction is the benzylic C-H bond of the sec-butyl group. youtube.comchegg.com

The benzylic position is particularly susceptible to radical hydrogen abstraction because the resulting benzylic radical is stabilized by resonance with the adjacent benzene ring. The stability of carbon radicals follows the order: tertiary > secondary > primary. youtube.com The benzylic carbon in the sec-butyl group is a secondary carbon, making it more reactive towards radical formation than the primary carbons of the methyl and ethyl groups attached to it. cram.comyoutube.com

A common radical reaction is free-radical bromination, which can be initiated photochemically or with reagents like N-bromosuccinimide (NBS). researchgate.net In the case of sec-butylbenzene, free-radical bromination preferentially yields the product where a bromine atom has substituted a hydrogen at the benzylic position. chegg.com This pathway allows for the functionalization of the alkyl side chain without affecting the bromine atom on the aromatic ring, a key aspect of its chemoselectivity under radical conditions. The general mechanism proceeds through three stages:

Initiation: Generation of a bromine radical (Br•), typically from Br₂ under UV light or from a radical initiator.

Propagation: The bromine radical abstracts a benzylic hydrogen from the sec-butyl group to form HBr and a stabilized secondary benzylic radical. This radical then reacts with another molecule of Br₂ to form the brominated product and a new bromine radical, continuing the chain reaction.

Termination: Two radicals combine to form a stable, non-radical species.

It is important to note that under these conditions, electrophilic aromatic substitution on the ring does not occur. Radical halogenation is selective for the side chain, especially at the activated benzylic position. cram.comcdnsciencepub.com

Chemo- and Regioselectivity in Complex Reactions of this compound

The presence of two distinct functional handles—the bromo substituent and the sec-butyl group—on the benzene ring raises important questions of selectivity in more complex reactions. Chemo- and regioselectivity are determined by the interplay of steric and electronic effects of these groups.

Regioselectivity

Regioselectivity refers to the preferential reaction at one position over another. In the case of this compound, this is most evident in electrophilic aromatic substitution reactions. The sec-butyl group is an activating, ortho-, para-directing group, while the bromine is a deactivating, ortho-, para-directing group. Since they are para to each other, any further substitution will occur at one of the two equivalent positions ortho to the bromine atom (and meta to the sec-butyl group) or the two equivalent positions ortho to the sec-butyl group (and meta to the bromine).

Research indicates that the steric bulk of the sec-butyl group plays a significant role in directing incoming electrophiles. It tends to block attack at its ortho positions, thereby favoring substitution at the positions ortho to the bromine atom. This directing effect can be modulated; for instance, the use of bulky Lewis acids in Friedel-Crafts reactions can further enhance selectivity for the less hindered position.

Chemoselectivity

Chemoselectivity is the selective reaction of one functional group in the presence of others. For this compound, this is demonstrated in reactions where both the C-Br bond and C-H bonds on the side chain could potentially react.

Cross-Coupling vs. C-H Activation: Under typical palladium- or copper-catalyzed cross-coupling conditions, the C-Br bond is far more reactive than the C-H bonds of the aromatic ring or the alkyl side chain, leading to selective functionalization at the bromine position.

Radical vs. Ionic Pathways: As discussed, radical conditions (e.g., UV light, NBS) favor selective functionalization at the benzylic C-H bond of the side chain, leaving the C-Br bond intact. chegg.com Conversely, conditions for nucleophilic aromatic substitution or cross-coupling target the C-Br bond.

Steric Effects in Coupling: The steric hindrance imparted by the sec-butyl group can influence chemoselectivity in reactions involving multiple potential coupling partners. For example, in Suzuki-Miyaura couplings, transmetalation to the palladium center is slower for sterically hindered secondary alkylboranes compared to primary ones. acs.orgrsc.org This difference in reactivity allows for selective coupling of a primary alkyl group in a molecule that also contains a secondary alkyl group. rsc.org

| Reaction Type | Selective Site | Controlling Factors | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Ortho to Bromine | Steric hindrance from sec-butyl group; Electronic directing effects. | |

| Palladium-Catalyzed Cross-Coupling | Carbon of C-Br bond | High reactivity of the C-Br bond toward oxidative addition. | acs.org |

| Free-Radical Halogenation | Benzylic C-H of sec-butyl group | Stability of the intermediate benzylic radical; Reaction conditions (UV light). | youtube.comchegg.com |

Mechanistic Investigations of 1 Bromo 4 Sec Butyl Benzene Reactivity

Kinetic Studies of Reaction Rates, Orders, and Activation Parameters

The reactivity of 1-bromo-4-(sec-butyl)benzene is fundamentally influenced by the electronic and steric properties of its substituents. The sec-butyl group is a moderately activating alkyl group due to its electron-donating inductive effect, which enriches the electron density of the benzene (B151609) ring. This activation makes the compound more susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. However, the activating effect is tempered by the group's steric bulk. In comparison to toluene (B28343) (methylbenzene), which is about 40-50 times more reactive than benzene in nitration reactions, this compound's reactivity is a balance between the activating sec-butyl group and the deactivating, ortho-para directing bromine atom. masterorganicchemistry.com The bromine atom deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect, which is stronger than its electron-donating resonance effect. masterorganicchemistry.com

In the context of palladium-catalyzed cross-coupling reactions, the kinetics are significantly affected by the nature of the substituents. The electron-donating sec-butyl group can slow the rate-determining oxidative addition step of the palladium(0) catalyst to the carbon-bromine bond by reducing the electrophilicity at the carbon center. This is in contrast to aryl bromides bearing electron-withdrawing groups, which generally undergo faster oxidative addition.

Table 1: Relative Reactivity of Substituted Benzenes in Electrophilic Aromatic Substitution (Nitration) This table provides context by comparing the reactivity of related compounds to benzene. Specific kinetic data for this compound is not readily available in the literature.

| Compound | Substituent(s) | Relative Rate (vs. Benzene = 1) | Activating/Deactivating Effect |

| Benzene | -H | 1 | Reference |

| Toluene | -CH₃ | ~45 | Activating |

| tert-Butylbenzene | -C(CH₃)₃ | ~15 | Activating |

| Bromobenzene (B47551) | -Br | ~0.03 | Deactivating |

Spectroscopic and Spectroelectrochemical Elucidations of Reaction Intermediates

The elucidation of transient species formed during reactions of this compound is crucial for understanding its reaction mechanisms. In nucleophilic substitution and elimination reactions, the formation of reactive intermediates such as carbocations or radicals can occur. For instance, in lithium-bromide exchange reactions, which are common for aryl bromides, an organolithium intermediate, 4-(sec-butyl)phenyllithium, is formed. smolecule.com The characterization of such intermediates often relies on trapping experiments followed by analysis, or direct spectroscopic observation at low temperatures.

While the final products of its reactions are routinely characterized by NMR spectroscopy (¹H and ¹³C NMR) and mass spectrometry to confirm structural integrity, observing the intermediates is more challenging. ¹H NMR spectroscopy can identify the distinct signals for the aromatic protons and the complex splitting patterns of the sec-butyl group, while mass spectrometry shows characteristic molecular ion peaks and isotopic patterns for bromine. nih.gov

In the context of palladium-catalyzed cross-coupling, mechanistic studies on analogous systems have utilized techniques like ³¹P NMR to track the transformation of phosphine-ligated palladium complexes through the catalytic cycle. Computational, kinetic, and experimental studies suggest that monoligated palladium species, L₁Pd(0), are key active catalysts. acs.org These can form T-shaped oxidative addition intermediates, [L₁Pd(Ar)X], which have been studied through a combination of kinetics and computational modeling. acs.org Spectroelectrochemical methods, which combine electrochemistry with spectroscopy, are powerful for studying redox-active species and have been applied to investigate the mechanisms of electrochemical reactions, such as the generation and reaction of radical cations from related aromatic compounds. beilstein-journals.org

Role of Catalysts, Co-catalysts, and Ligand Architecture in Reaction Efficiency and Selectivity

Catalysis is central to the synthetic utility of this compound, particularly in carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions. The choice of catalyst, co-catalyst, and ligand architecture dictates the reaction's efficiency (yield, turnover number) and selectivity (chemo-, regio-, and stereoselectivity).

Palladium- and nickel-based catalysts are predominant. For Suzuki-Miyaura couplings with boronic acids, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used with a base such as potassium carbonate. For Sonogashira couplings with terminal alkynes, a co-catalyst, typically a copper(I) salt like CuI, is required in addition to the palladium complex and an amine base. Nickel catalysts, for example NiCl₂(dppp), are effective for Kumada couplings involving Grignard reagents.

The ligand architecture is arguably the most critical component for achieving high performance. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the reductive elimination step and stabilize the active L₁Pd(0) species. acs.org The structure of the ligand can dramatically influence the outcome. For example, in Negishi couplings, bulky aromatic phosphine ligands can enhance chemoselectivity and prevent the loss of stereointegrity in the coupling partners. nih.gov The development of specialized precatalysts, which are stable and efficiently generate the active LPd(0) species, has led to improved reaction rates and yields, particularly for sterically demanding substrates. nsf.gov

Table 2: Representative Catalytic Systems for Cross-Coupling Reactions of Aryl Bromides This table illustrates common catalytic systems applicable to this compound.

| Reaction Type | Catalyst | Ligand (if separate) | Co-Catalyst / Base | Solvent | Typical Outcome |

| Suzuki-Miyaura | Pd(PPh₃)₄ | - | K₂CO₃ | THF/Water | High yields (>80%) of biaryl products. |

| Sonogashira | PdCl₂(PPh₃)₂ | - | CuI / Et₃N | DMF | Good yields of aryl-alkyne products. |

| Kumada | NiCl₂(dppp) | - | - | Diethyl Ether | Moderate yields (50-60%) of alkylated arenes. |

| N-Arylation | Pd₂(dba)₃ | PNp₃ | NaOtBu | Toluene | High yields with sterically hindered substrates. nsf.gov |

Solvent Effects on Reaction Pathways and Outcomes, including Ionic Liquids

The choice of solvent can profoundly alter the reaction pathway and the distribution of products. This is vividly demonstrated in lithium-bromide exchange reactions. Studies on the analogous 1-bromo-4-tert-butylbenzene (B1210543) show that the reaction's outcome is highly solvent-dependent. researchgate.netsigmaaldrich.com In a non-polar solvent like pure heptane, no reaction with n-butyllithium occurs. In a moderately polar ether like diethyl ether, the exchange is slow. However, in a hydrocarbon solvent containing a small amount of a highly polar aprotic solvent like tetrahydrofuran (B95107) (THF), the exchange is rapid and nearly quantitative. researchgate.net This highlights the ability of polar aprotic solvents to solvate the organolithium reagent and facilitate the exchange process.

In nucleophilic substitution reactions, the solvent's polarity and proticity are key. Polar protic solvents (e.g., water, methanol) can stabilize carbocation intermediates, favoring Sₙ1-type pathways, which would lead to a racemic product from a chiral starting material. libretexts.org Conversely, polar aprotic solvents (e.g., DMSO, DMF) enhance the reactivity of nucleophiles and are often favored for Sₙ2 reactions and palladium-catalyzed couplings. libretexts.org

Ionic liquids have emerged as alternative "green" solvents for catalysis. They can enhance catalytic activity and stability, and in some cases, facilitate catalyst recycling. While specific studies on this compound in ionic liquids are sparse, Suzuki-Miyaura and Heck reactions of other aryl bromides have been successfully performed in these media, often with high efficiency. researchgate.net The unique properties of ionic liquids can influence catalyst-substrate interactions and reaction kinetics.

Table 3: Solvent Effects on the Reaction of 1-Bromo-4-tert-butylbenzene with n-BuLi at 0 °C This data for a closely related compound illustrates the dramatic influence of the solvent system on reaction outcomes.

| Solvent System | Major Product(s) | Observation |

| Heptane | No reaction | The non-polar solvent does not facilitate the Li-Br exchange. researchgate.net |

| Diethyl Ether | Slow exchange | The reaction proceeds slowly to form (4-tert-butylphenyl)lithium. researchgate.net |

| THF | Exchange and coupling | Significant formation of both the organolithium and coupled byproducts. researchgate.net |

| Heptane / THF (trace) | Quantitative exchange | A small amount of THF is sufficient to promote fast and clean exchange. researchgate.net |

Stereochemical Aspects and Chiral Induction in Transformations Involving the sec-Butyl Group

The sec-butyl group contains a stereocenter, meaning this compound is a chiral molecule, typically used as a racemic mixture. ncats.io This introduces stereochemical considerations into its reactions, particularly the potential for controlling the stereochemical outcome in the product through chiral induction.

A significant area of investigation is the asymmetric cross-coupling of Grignard reagents. Early studies explored the nickel-catalyzed reaction between sec-butylmagnesium bromide and bromobenzene using chiral phosphine ligands like DIOP. caltech.edu These reactions aimed to achieve a kinetic resolution of the racemic Grignard reagent or a dynamic kinetic asymmetric transformation (DYKAT), furnishing an optically active product, 4-sec-butylbenzene. caltech.edu While initial results showed promise with modest enantiomeric excess (ee), they established an important proof of concept for enantioselective cross-coupling involving a sec-alkyl metallic reagent. caltech.edu

The challenge in these reactions is to control the stereochemistry at the forming C-C bond while overcoming processes like β-hydride elimination, which can be rapid for sec-alkyl metal complexes. caltech.edu The design of the chiral ligand is paramount. The ligand coordinates to the metal center, creating a chiral environment that differentiates between the two enantiomers of the racemic starting material or intermediates, leading to an enrichment of one enantiomer in the product. For example, using chiral ligands like BINAP in asymmetric Suzuki couplings can help preserve enantiomeric excess. Avoiding protic solvents is also crucial in many cases to prevent the formation of carbocation intermediates that would lead to racemization.

Applications of 1 Bromo 4 Sec Butyl Benzene in Advanced Organic Synthesis and Materials Science

Precursor for Pharmaceutical and Agrochemical Intermediates

1-Bromo-4-(sec-butyl)benzene and its isomers are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comlookchem.com The bromo-functionalization allows for its incorporation into larger, more complex molecules with potential biological activity. For instance, related brominated alkylbenzenes are used as precursors for active pharmaceutical ingredients (APIs) and fine chemicals, including intermediates for antipsychotic and anti-inflammatory drugs. pmarketresearch.compmarketresearch.com

A key application lies in the synthesis of complex pharmaceutical intermediates. For example, 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene, a structurally similar compound, is a key intermediate for Anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor. google.com The synthesis pathways often involve reactions at the brominated site, demonstrating the utility of such compounds as foundational scaffolds. google.com The general class of brominated aromatic compounds is crucial in developing new therapeutic agents and specialty chemicals for the life sciences sector. lookchem.com

Role as a Key Building Block in the Construction of Complex Organic Architectures

The reactivity of the carbon-bromine bond makes this compound a fundamental building block for constructing sophisticated organic molecules. smolecule.com It readily participates in various carbon-carbon bond-forming reactions, which are central to modern organic synthesis.

Notable applications include its use in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction enables the coupling of the aryl bromide with boronic acids to form biaryl structures, which are common motifs in many functional molecules. biosynth.com The related compound, 1-bromo-4-n-butylbenzene, has been used to prepare 4-(4-butylphenyl)-2-methylbut-3-yn-2-ol and macrocyclic structures like teraaza- and hexaazacyclophanes, highlighting the versatility of the bromo-butylbenzene scaffold in creating complex architectures. sigmaaldrich.com

Furthermore, the compound can undergo lithium-bromide exchange reactions with organolithium reagents, such as n-butyllithium, to generate a highly reactive organolithium intermediate. sigmaaldrich.com This intermediate can then be reacted with a variety of electrophiles to introduce new functional groups. Under certain conditions with strong bases like sodium amide (NaNH2), it can form a benzyne (B1209423) intermediate, which leads to a mixture of meta- and para-substituted aniline (B41778) products, demonstrating its utility in complex reaction pathways. stackexchange.com

Table 1: Examples of Reactions for Building Complex Architectures

| Reaction Type | Reactants | Product Type | Significance |

| Suzuki-Miyaura Coupling | 1-Bromo-4-alkylbenzene, Arylboronic acid, Pd catalyst | Biaryl compounds | Forms C-C bonds, crucial for liquid crystals and pharmaceuticals. biosynth.com |

| Macrocycle Synthesis | 1-Bromo-4-n-butylbenzene derivative | Teraaza- and hexaazacyclophanes | Creates large, cyclic molecules for supramolecular chemistry. sigmaaldrich.com |

| Lithium-Bromide Exchange | 1-Bromo-4-tert-butylbenzene (B1210543), n-butyllithium | 4-tert-Butylphenyllithium | Generates a potent nucleophile for further functionalization. sigmaaldrich.com |

| Benzyne Formation | 1-Bromo-4-tert-butylbenzene, NaNH2 | Mixture of m- and p-t-butylaniline | Access to substituted anilines via an unstable intermediate. stackexchange.com |

Development of Novel Polymeric Materials and Macromolecules

The characteristics of this compound also lend themselves to the field of materials science, particularly in the creation of advanced polymers.

This compound can serve as a precursor to monomers used in polymerization reactions. For example, the related 1-bromo-4-n-butylbenzene is used to synthesize 4-butyltriphenylamine, which is a monomer required for the preparation of poly(4-butyltriphenylamine). sigmaaldrich.com Polymers like these are investigated for their electronic and photophysical properties for potential use in organic electronics. Additionally, the compound is associated with the production of brominated polystyrene, which can be used as a flame-retardant polymer. nih.gov

The rigid benzene (B151609) core combined with the flexible sec-butyl group makes this compound a suitable building block for liquid crystals (LCs). cymitquimica.comambeed.com The sec-butyl group can introduce specific steric properties that influence the formation and stability of mesogenic phases. Liquid crystal polymers are valued for their use in displays and other technologies because their molecular orientation can be controlled by external fields. mdpi.com The synthesis of liquid crystalline materials often involves coupling reactions, such as the Suzuki-Miyaura reaction, to link aromatic units together. mdpi.com The synthesis of novel calamitic (rod-shaped) liquid crystals, such as phenyl benzoate (B1203000) derivatives, often starts from halogenated building blocks to construct the final mesogenic molecule. nih.gov

Contributions to Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules. The synthesis of macrocycles, such as the teraaza- and hexaazacyclophanes prepared from the n-butyl isomer, is a prime example of this compound's contribution to the field. sigmaaldrich.com These large, ring-like molecules can act as hosts for smaller guest molecules, a key concept in host-guest chemistry. The ability to form such complex, self-assembling structures is crucial for developing new sensors, molecular machines, and materials for controlled release applications. The compound is also listed under categories like "Contact Printing & Self-Assembly Materials," suggesting its utility in creating ordered molecular layers and patterns. ambeed.com

Utilization in Fine Chemical Production and Specialty Chemical Synthesis

Beyond specific high-tech applications, this compound is a versatile reagent in the broader production of fine and specialty chemicals. echemi.com Its utility as a reactive intermediate allows for the synthesis of a wide range of substituted aromatic compounds. cymitquimica.com These products can be used as additives, specialized solvents, or precursors in multi-step synthetic sequences in various chemical industries. The ability to undergo reactions like oxidation of the sec-butyl group to form ketones or reduction of the bromine atom to yield sec-butylbenzene (B1681704) further expands its synthetic utility.

Computational and Theoretical Studies on the 1 Bromo 4 Sec Butyl Benzene System

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. For 1-bromo-4-(sec-butyl)benzene, DFT calculations are instrumental in understanding its reactivity. The sec-butyl group, being an alkyl substituent, is electron-donating through an inductive effect and hyperconjugation. This donation of electron density influences the aromatic ring's reactivity, particularly in electrophilic aromatic substitution reactions by stabilizing the arenium ion intermediate.

DFT calculations can quantify the impact of the sec-butyl group on reaction energetics. For instance, theoretical studies on similar substituted benzenes have shown that alkyl groups can affect the activation energies for substitution at different positions. It has been noted in computational studies that the sec-butyl group can increase the activation energy for an electrophilic attack at the ortho position by 8–10 kcal/mol compared to the para position, primarily due to steric hindrance. Furthermore, DFT can be used to validate potential synthetic routes, such as palladium-mediated cross-coupling reactions, by calculating the activation energies of proposed transition states.

Table 1: Calculated Molecular Properties for this compound

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 213.11 g/mol | Basic physical property for stoichiometric calculations. |

| XLogP3 | 4.1 | A computed measure of hydrophobicity, relevant for QSAR and solvent choice. |

| Monoisotopic Mass | 212.02006 Da | Exact mass used in mass spectrometry analysis. |

Molecular Modeling of Reaction Mechanisms, Intermediates, and Transition States

Molecular modeling is crucial for visualizing and understanding the complex pathways of chemical reactions involving this compound. This compound can participate in various reactions, including nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

In nucleophilic substitution reactions, the bromine atom acts as a leaving group. Molecular modeling can elucidate the structure of the transition state and any intermediates, such as a Meisenheimer complex in SNAr pathways. For reactions proceeding through a carbocation intermediate, modeling helps to understand the stability and potential rearrangements of this reactive species. For example, in SN1-type reactions, the formation of a secondary carbocation adjacent to the benzene (B151609) ring would be a key step to model.

In electrophilic aromatic substitution, the sec-butyl group directs incoming electrophiles. Modeling of the arenium ion (sigma complex) intermediate shows how the sec-butyl group stabilizes the positive charge, favoring substitution at specific positions. For transition metal-catalyzed reactions like Suzuki or Heck couplings, modeling can detail the catalytic cycle, including the structures of oxidative addition, transmetalation, and reductive elimination transition states. These models provide a step-by-step view of bond-making and bond-breaking processes.

Conformational Analysis of the sec-Butyl Moiety and its Stereoelectronic Impact on Reactivity

The sec-butyl group attached to the benzene ring is not static; it possesses conformational flexibility due to rotation around the C-C single bonds. The spatial arrangement of the sec-butyl group can have a significant stereoelectronic impact on the molecule's reactivity.

Stereo Effects: The term "stereoelectronic" refers to the influence of orbital alignment and electron distribution, dictated by the molecule's 3D structure, on its reactivity. The sec-butyl group introduces steric bulk near the ortho positions of the benzene ring. Different rotational conformations (rotamers) of the sec-butyl group will present varying degrees of steric hindrance to approaching reagents. Conformational analysis, often performed using computational energy profiling, can identify the lowest energy (most populated) conformation and the energy barriers to rotation. This analysis is critical for explaining why reactions may be slower or why substitution at the ortho position is disfavored compared to the less hindered meta and para positions.

Electronic Effects: The primary electronic effect of the sec-butyl group is its electron-donating nature through hyperconjugation. This involves the delocalization of electrons from the C-H and C-C sigma bonds of the alkyl group into the pi-system of the benzene ring. This effect is conformation-dependent, as optimal orbital overlap is required. Computational studies can map the electron density distribution and molecular electrostatic potential to visualize how different conformations modulate the nucleophilicity of the aromatic ring, thereby influencing the rates and regioselectivity of electrophilic substitution reactions.

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. While specific, published QSAR or QSPR studies focusing solely on this compound were not identified in the search results, the principles can be readily applied to this molecule and its analogues.

A QSAR/QSPR study on a series of related brominated benzene derivatives would involve calculating a set of molecular descriptors for each compound and then using statistical methods to build a predictive model. For this compound, key descriptors would include:

These descriptors could then be correlated with an observed activity (e.g., cytotoxicity in a cancer cell line) or a physical property (e.g., boiling point) to develop a mathematical model that could predict the performance of other, unsynthesized analogues.

Molecular Dynamics Simulations for Solvent and Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation provides a "movie" of molecular motion, offering deep insights into conformational dynamics and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations could be employed to:

Although no specific MD simulation studies on this compound were found in the provided results, this technique has been applied to similar halogenated aromatic compounds to understand their interactions and dynamics in solution.

Environmental Fate and Biotransformation Research of Brominated Aromatics Academic Perspective

Degradation Pathways in Environmental Systems

The environmental persistence and degradation of 1-Bromo-4-(sec-butyl)benzene are governed by the chemical stability of its aromatic ring, the carbon-bromine bond, and the sec-butyl substituent. Both biotic and abiotic pathways contribute to its transformation in the environment.

A primary degradation mechanism for brominated aromatic compounds is reductive dehalogenation, a process observed in anaerobic environments. acs.orgufz.de Certain anaerobic bacteria, such as Dehalococcoides mccartyi, are capable of utilizing halogenated organic compounds as electron acceptors in a process known as organohalide respiration. researchgate.net Studies on various brominated benzenes have shown that these microorganisms can sequentially remove bromine atoms, ultimately leading to the formation of benzene (B151609). researchgate.netfrontiersin.org For this compound, this pathway would involve the initial cleavage of the C-Br bond to form sec-butylbenzene (B1681704).

In aerobic environments, degradation can be initiated by oxygenase enzymes. For alkylbenzenes, degradation can start with the oxidation of the alkyl side chain. nih.gov For instance, the degradation of long-chain n-alkylbenzenes by some bacteria begins with the oxidation of the terminal methyl group of the alkyl chain, followed by β-oxidation. nih.gov Another potential aerobic pathway, observed in the degradation of bromobenzene (B47551) by the marine yeast Yarrowia lipolytica, involves an initial dehalogenation to produce phenol, which is then further metabolized. mdpi.com This suggests that this compound could be initially transformed into 4-sec-butylphenol.

Abiotic degradation also plays a role, particularly in the atmosphere. Halogenated aromatic compounds are subject to oxidation by hydroxyl radicals (•OH), which is a major removal process in the troposphere. rsc.org Additionally, photolysis, or degradation by sunlight, can be a significant transformation process for brominated compounds, especially in aqueous systems and on surfaces. uni-due.de

Table 1: Potential Degradation Pathways and Products for Brominated Benzenes

| Pathway | Conditions | Key Reactants/Mediators | Potential Intermediate Products of this compound | Final Products |

|---|---|---|---|---|

| Reductive Dehalogenation | Anaerobic | Organohalide-respiring bacteria (e.g., Dehalococcoides) | sec-Butylbenzene | Benzene, CO2 |

| Aerobic Oxidation (Side Chain) | Aerobic | Oxygenases | Phenylacetic acid derivatives | CO2, H2O |

| Aerobic Oxidation (Dehalogenation) | Aerobic | Yeast, Fungi (e.g., Trametes versicolor) | 4-sec-Butylphenol | CO2, H2O |

| Atmospheric Oxidation | Atmosphere | Hydroxyl radicals (•OH) | Hydroxylated and ring-opened products | CO2, HBr |

| Photolysis | Aqueous/Surfaces | Sunlight (UV radiation) | Debrominated and rearranged products | Various smaller organic molecules |

Studies on Bioaccumulation and Biodegradation Potential

Biodegradation studies on analogous compounds provide insight into the potential fate of this compound. The rate and extent of biodegradation are influenced by several factors, including the degree of halogenation and the structure of alkyl substituents. Highly halogenated benzenes can be resistant to degradation, but microbial consortia in environments like contaminated groundwater have been shown to degrade brominated compounds. mdpi.com The presence of an alkyl group can sometimes enhance biodegradation by providing a point of attack for microbial enzymes. However, the branched nature of the sec-butyl group may present steric hindrance, potentially slowing the rate of degradation compared to a linear alkyl chain. heraproject.com Studies on linear alkylbenzene sulfonates (LAS) have shown that they are readily biodegradable, in contrast to their branched-chain predecessors. frontiersin.org

Table 2: Factors Influencing Bioaccumulation and Biodegradation

| Factor | Influence on Bioaccumulation | Influence on Biodegradation |

|---|---|---|

| Hydrophobicity (Lipophilicity) | Higher hydrophobicity generally leads to higher bioaccumulation potential in fatty tissues. | Very high hydrophobicity can reduce bioavailability to microorganisms in aqueous environments. |

| Bromine Substituent | Increases molecular weight and can contribute to persistence. | The C-Br bond must be cleaved, which can be a rate-limiting step. Reductive dehalogenation is a key pathway. |

| sec-Butyl Group | Increases hydrophobicity compared to bromobenzene, likely increasing bioaccumulation potential. | Provides a potential site for initial oxidative attack, but its branched structure may cause steric hindrance, slowing degradation compared to linear alkyl groups. |

| Environmental Conditions | Bioavailability can be affected by sorption to sediment and organic matter. | Availability of specific microbial consortia (e.g., anaerobic dehalogenators), oxygen levels, and nutrients are critical. |

Transport and Transformation Mechanisms in Aquatic and Terrestrial Environments

The movement and transformation of this compound in the environment are dictated by its physicochemical properties. Due to its expected low water solubility and high hydrophobicity, the compound is likely to adsorb strongly to organic matter in soil and sediments. researchgate.netnih.gov This sorption behavior reduces its mobility in the aqueous phase but also makes soils and sediments act as long-term reservoirs. nih.gov

In aquatic environments , the transport of this compound would be predominantly associated with suspended particulate matter. frontiersin.org Over time, these particles settle, leading to the accumulation of the compound in bottom sediments. From the sediment, it can be reintroduced into the water column through bioturbation or other disturbances. Transformation in aquatic systems can occur through microbial degradation in both the water column and sediment, as well as through photolysis in sunlit surface waters. uni-due.de

In terrestrial environments , its mobility is generally low due to strong adsorption to soil organic carbon. nih.gov Leaching into groundwater is expected to be limited unless the soil has very low organic content or preferential flow paths exist. Volatilization from the soil surface to the atmosphere could be a relevant transport mechanism, followed by atmospheric transport and subsequent deposition. nih.gov Once in the atmosphere, it can be transported over long distances before being removed through wet or dry deposition. rsc.org

Comparative Environmental Impact Studies with Isomers and Analogues

Direct comparative studies on the environmental impact of this compound and its structural isomers (e.g., 1-bromo-2-(sec-butyl)benzene (B3054346) or 1-bromo-3-(sec-butyl)benzene) or analogues (e.g., 1-bromo-4-(tert-butyl)benzene or 1-bromo-4-(n-butyl)benzene) are not extensively documented in the reviewed literature. However, principles of environmental chemistry allow for informed comparisons.

The position of the sec-butyl group on the benzene ring (ortho, meta, or para to the bromine) can influence both reactivity and biodegradability. Steric hindrance is a key factor; for example, a substituent ortho to the bromine atom might sterically hinder enzymatic attack on the C-Br bond.

Comparing the sec-butyl isomer to other butyl isomers is also instructive.

1-Bromo-4-(n-butyl)benzene : The linear alkyl chain is generally more susceptible to β-oxidation, potentially leading to faster biodegradation than the branched sec-butyl isomer.

1-Bromo-4-(tert-butyl)benzene : The highly branched tertiary butyl group is sterically bulky and lacks a β-hydrogen, making it much more resistant to oxidation at the alkyl chain. This could lead to greater persistence compared to the sec-butyl isomer.

A study on the bromination rates of various alkylbenzenes found that steric effects play a significant role. For bromination at the para position, reactivity increased from tert-butyl < ethyl ≈ isopropyl, indicating that unfavorable steric effects can attenuate favorable electronic effects from the substituent. heraproject.com This suggests that the structure of the alkyl group is a critical determinant of chemical reactivity and, by extension, environmental fate.

Table 3: Predicted Relative Environmental Properties of Butylbenzene Isomers

| Compound | Predicted Biodegradation Rate (Alkyl Chain Oxidation) | Predicted Persistence | Rationale |

|---|---|---|---|

| 1-Bromo-4-(n-butyl)benzene | Highest | Lowest | Linear alkyl chain is readily susceptible to β-oxidation. |

| This compound | Intermediate | Intermediate | Branched chain offers some steric hindrance compared to n-butyl. |

| 1-Bromo-4-(tert-butyl)benzene | Lowest | Highest | Highly branched structure and lack of β-hydrogen make alkyl chain oxidation very difficult. |

Conclusion and Future Research Perspectives

Summary of the Current Research Landscape and Key Achievements

1-Bromo-4-(sec-butyl)benzene has emerged as a valuable building block in organic synthesis, primarily utilized as an intermediate in the creation of more complex molecules. smolecule.com Its structure, featuring a bromine atom and a sec-butyl group on a benzene (B151609) ring, allows for a variety of chemical transformations. The sec-butyl group, being moderately electron-donating and sterically bulky, influences the compound's reactivity in important ways.

Key achievements in the study of this compound are centered on its application in cross-coupling reactions. The presence of the bromine atom facilitates reactions like the Suzuki-Miyaura and Sonogashira couplings, which are fundamental for forming new carbon-carbon bonds. These reactions are crucial for synthesizing biaryl derivatives and other complex organic structures. For instance, it serves as a precursor for alkylated biphenyl (B1667301) mesogens through Kumada coupling, which are components of liquid crystals.

The synthesis of this compound itself is well-established, commonly achieved through the direct bromination of 4-(sec-butyl)benzene or via palladium-catalyzed cross-coupling reactions. These methods provide reliable access to the compound for research and industrial purposes. Its utility extends to being a precursor for various organic compounds, including those with potential applications in pharmaceuticals and agrochemicals.

| Area of Research | Key Achievement | Significance |

|---|---|---|

| Synthesis | Established methods like direct bromination and cross-coupling for reliable production. | Ensures availability for research and development. |

| Cross-Coupling Reactions | Successful application in Suzuki-Miyaura, Sonogashira, and Kumada couplings. | Enables the synthesis of complex biaryl compounds and other valuable molecules. |

| Materials Science | Use as a precursor for liquid crystal intermediates. | Demonstrates potential in the development of advanced materials. |

| Intermediate for Synthesis | Serves as a building block for pharmaceuticals and agrochemicals. | Highlights its importance in applied chemical synthesis. |

Identification of Unexplored Reactivity and Novel Synthetic Opportunities

While the participation of this compound in standard cross-coupling reactions is well-documented, a significant area for future exploration lies in its asymmetric transformations. The chiral center within the sec-butyl group presents an opportunity for developing enantioselective cross-coupling reactions. acs.org Such reactions would allow for the synthesis of chiral biaryl compounds, which are of high value in medicinal chemistry and materials science. Research could focus on employing chiral ligands with palladium or nickel catalysts to control the stereochemical outcome of the coupling reactions.

Another underexplored area is the functionalization of the sec-butyl group itself. While the bromine atom is the primary reactive site, selective oxidation or dehydrogenation of the alkyl chain could lead to novel ketones, alcohols, or alkenes. smolecule.com These transformations would significantly expand the synthetic utility of the parent molecule, providing access to a wider range of functionalized aromatic compounds.

Furthermore, the investigation of this compound in less common coupling reactions, such as C-H activation or photoredox catalysis, could unveil novel reactivity patterns. These modern synthetic methods might offer more efficient and sustainable routes to previously inaccessible molecules. For instance, direct C-H arylation of other aromatic systems using this compound could streamline the synthesis of complex polyaromatic structures.

Potential for Application in Emerging Technologies and Interdisciplinary Fields

The unique combination of a bulky, chiral alkyl group and a reactive bromine atom positions this compound as a candidate for applications in several emerging fields.

In materials science , its role as a precursor to liquid crystals can be further exploited. The introduction of the chiral sec-butyl group can influence the mesogenic properties, potentially leading to the development of novel chiral nematic or smectic liquid crystal phases with unique optical properties suitable for advanced display technologies. researchgate.net Research into synthesizing and characterizing polymers incorporating the 1-bromo-4-(sec-butyl)phenyl moiety could also yield materials with tailored thermal stability, mechanical strength, and electrical conductivity. smolecule.com